Methyl nitroacetate Methyl nitroacetate
Brand Name: Vulcanchem
CAS No.: 2483-57-0
VCID: VC20862805
InChI: InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3
SMILES: COC(=O)C[N+](=O)[O-]
Molecular Formula: C3H5NO4
Molecular Weight: 119.08 g/mol

Methyl nitroacetate

CAS No.: 2483-57-0

Cat. No.: VC20862805

Molecular Formula: C3H5NO4

Molecular Weight: 119.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl nitroacetate - 2483-57-0

Specification

CAS No. 2483-57-0
Molecular Formula C3H5NO4
Molecular Weight 119.08 g/mol
IUPAC Name methyl 2-nitroacetate
Standard InChI InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3
Standard InChI Key ALBSWLMUHHZLLR-UHFFFAOYSA-N
SMILES COC(=O)C[N+](=O)[O-]
Canonical SMILES COC(=O)C[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Methyl nitroacetate (IUPAC name: methyl 2-nitroacetate) is a nitro-substituted acetate ester with the molecular formula C₃H₅NO₄ and a molecular weight of 119.076 g/mol . It exists as a compact molecule containing both a nitro functional group and a methyl ester moiety. The compound is registered under CAS number 2483-57-0 and possesses several common synonyms including nitroacetic acid methyl ester and acetic acid, nitro-, methyl ester .

Chemical Identifiers

ParameterValue
CAS Number2483-57-0
Molecular FormulaC₃H₅NO₄
Molecular Weight119.076 g/mol
IUPAC Namemethyl 2-nitroacetate
SMILES NotationCOC(=O)CN+[O-]
InChI KeyALBSWLMUHHZLLR-UHFFFAOYSA-N
MDL NumberMFCD00075480

Table 1: Chemical identifiers for methyl nitroacetate

Physical Properties

Methyl nitroacetate appears as a clear, colorless to light yellow liquid at room temperature. It possesses several distinct physical characteristics that are important for its handling, storage, and application in synthetic procedures.

Key Physical Parameters

PropertyValue
Physical StateClear liquid
ColorColorless to light yellow
Boiling Point195-198°C (normal pressure); 65°C (3.9 Torr)
Density1.294 g/mL at 25°C
Flash Point221°F (105°C) closed cup
Decomposition Temperature251°C (onset), 272°C (peak)
Refractive Indexn₂₀/D 1.425

Table 2: Physical properties of methyl nitroacetate

The compound is miscible with ethanol, ether, and most organic solvents, making it versatile for various reaction conditions . It is light-sensitive and should be stored in dark containers at room temperature . Additionally, it is incompatible with strong bases, which can lead to decomposition reactions .

Spectroscopic Characteristics

Spectroscopic data for methyl nitroacetate provides valuable information for structural confirmation and purity analysis. The compound exhibits characteristic spectral features consistent with its molecular structure.

Spectral Data

Spectroscopic MethodData
¹H NMR (400 MHz; CDCl₃)δ 5.18 (s, 2H), 3.87 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 162.5, 76.2, 53.6
IR (neat)3041, 2967, 1751, 1557 cm⁻¹
pKa (Predicted)5.73±0.29

Table 3: Spectroscopic data for methyl nitroacetate

The ¹H NMR spectrum shows a singlet at δ 5.18 ppm corresponding to the methylene protons adjacent to the nitro group and another singlet at δ 3.87 ppm attributable to the methyl ester protons. The ¹³C NMR spectrum displays three signals at δ 162.5, 76.2, and 53.6 ppm, corresponding to the carbonyl carbon, methylene carbon, and methoxy carbon, respectively .

Synthesis Methods

The synthesis of methyl nitroacetate has evolved significantly over the years, with newer methods focusing on improved safety profiles and environmental considerations.

Traditional Synthesis

The traditional procedure for synthesizing methyl nitroacetate, published in 1976 in Organic Syntheses, involved several hazardous steps:

  • Formation of the dipotassium salt of nitroacetic acid

  • Drying this highly explosive intermediate in a vacuum desiccator

  • Grinding the dried salt into a fine powder with a mortar and pestle

  • Esterification with methanol and sulfuric acid

  • Extraction using carcinogenic benzene

  • Drying with sodium sulfate

  • Two sequential distillations to purify the product

This procedure, while effective, posed significant safety hazards due to the handling of explosive intermediates and the use of carcinogenic solvents.

Modern "Greener" Synthesis

In 2017, researchers at the U.S. Army Research Laboratory, including Pablo E. Guzmán and Jesse J. Sabatini, developed a safer and more environmentally friendly synthesis method. This improved procedure:

  • Eliminates the need to dry and grind the explosive dipotassium salt

  • Replaces benzene with either ethyl acetate or dichloromethane as the extraction solvent

  • Eliminates the need for a drying agent

  • Requires only a single distillation to obtain the pure product

The comparison between the traditional and modern synthesis methods is summarized in Table 4.

ParameterTraditional Method (1976)Modern Method (2017)
Explosive Intermediate HandlingRequires drying and grindingNo drying or grinding needed
Extraction SolventBenzene (carcinogenic)Ethyl acetate or dichloromethane
Drying AgentSodium sulfateNone required
Distillation StepsTwo distillationsSingle distillation
Safety ProfileHigh riskSignificantly reduced risk
Environmental ImpactHigh (carcinogenic solvent)Reduced
YieldHigherSlightly lower but acceptable

Table 4: Comparison of synthesis methods for methyl nitroacetate

While the yield of the modern method is slightly lower than the traditional procedure, researchers deemed this acceptable given the significant safety and environmental benefits provided by the new approach .

Applications in Organic Synthesis

Methyl nitroacetate serves as a versatile building block in organic synthesis, finding applications in numerous reaction types and the preparation of various valuable compounds.

Synthesis of Complex Molecules

The compound plays a crucial role in the synthesis of:

  • α-Amino acids - essential building blocks for proteins and peptides

  • Isoxazoles - heterocyclic compounds with biological activity

  • α,β-Unsaturated compounds - important intermediates in organic synthesis

Key Reactions and Applications

Reaction TypeApplicationProduct
Condensation ReactionsReaction with aryl aldehydesAromatic and heteroaromatic linear (E)-α-nitro-arylpentenoates
Ylide FormationReaction with iodosobenzenePhenyliodonium ylide
CyclopropanationCu(I)-catalyzed reaction with alkenesHighly enantioselective and diastereoselective cyclopropanes
CondensationReaction with 4-nitrobenzylideneanilineMethyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate
Mannich ReactionReaction with formaldehyde and primary amines5-Nitrohexahydropyrimidines
Michael AdditionReaction with electron-deficient alkenesFunctionalized nitro compounds

Table 5: Applications of methyl nitroacetate in organic synthesis

Cyclopropanation Chemistry

One of the most notable applications of methyl nitroacetate is in copper(I)-catalyzed cyclopropanation reactions. When combined with iodosobenzene, it generates phenyliodonium ylide in situ, which then participates in highly enantioselective (up to 97.5% ee) and diastereoselective (95:5 dr trans/cis) cyclopropanation of alkenes . This methodology provides access to important cyclopropane α-amino acids and related structures, which have significant applications in medicinal chemistry.

Mannich Reactions

Treatment of methyl nitroacetate with formaldehyde and primary amines under Mannich reaction conditions produces 5-nitrohexahydropyrimidines. In some cases, both the 5-nitrohexahydropyrimidine and isomeric 3,5-di(methoxycarbonyl)-1-methyl-3,5-dinitropiperidines are formed, depending on the reaction conditions . These heterocyclic structures serve as valuable intermediates in the synthesis of biologically active compounds.

Hazard TypeClassification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Table 6: Hazard profile of methyl nitroacetate

ParameterDetails
Cost Range$22-$115 per gram (depending on vendor)
Common Package Sizes2g, 5g, 25g
Sample Pricing (2025)$175.78 for 5g, $590.52 for 25g (TCI America)
PurityTypically 97-98%

Table 7: Commercial availability and pricing for methyl nitroacetate

The relatively high cost of methyl nitroacetate is attributed to the hazardous nature of its traditional synthesis process . The development of safer synthetic routes may eventually lead to more economical production and reduced market prices.

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